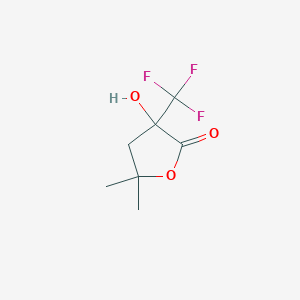

3-Hydroxy-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

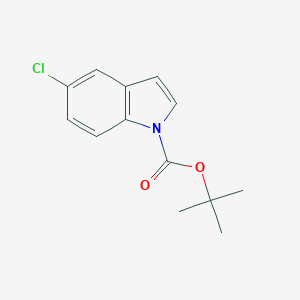

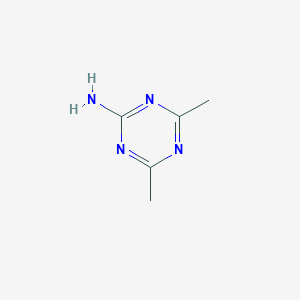

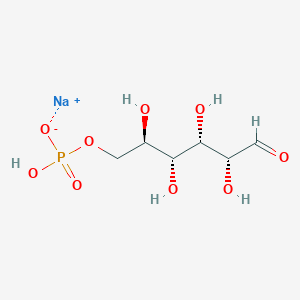

3-Hydroxy-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one is a chemical compound . It belongs to the categories of Aliphatic Cyclic Structures, Aliphatic Heterocycles, Aromatic Heterocycles, Heterocyclic Compounds, Esters, and Fluorinated Intermediates .

Molecular Structure Analysis

The molecular formula of 3-Hydroxy-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one is C7H9F3O3. The molecular weight is 198.14 g/mol. The structure includes a trifluoromethyl group attached to an oxolan-2-one ring, which is further substituted with two methyl groups .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthetic Utility in Organic Chemistry : The compound is related to a group of chemicals that are crucial in the synthesis of various organic compounds. For instance, 1,2-oxazines and related compounds can be synthesized from specific precursors through dehydration and cyclization processes. These compounds serve as important intermediates in organic synthesis, enabling the preparation of a wide range of chemical entities with potential applications in drug development and materials science M. Sainsbury, 1991.

Biorefinery and Biomass Conversion

- Biomass Conversion to Value-Added Chemicals : Derivatives of the compound under discussion, such as furan derivatives, play a significant role in the conversion of plant biomass into valuable chemicals. These chemicals serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. This transition supports the development of sustainable sources of monomers, polymers, fuels, and other chemicals V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017.

Catalysis and Green Chemistry

- Catalytic Applications in Green Chemistry : The fluoroalkylation reactions, including those involving trifluoromethyl groups, have been explored in aqueous media as part of the green chemistry initiative. These reactions are vital for introducing fluorine-containing functionalities into molecules, enhancing their physical, chemical, and biological properties. Such modifications are crucial for the development of new pharmaceuticals, agrochemicals, and functional materials under environmentally friendly conditions Hai‐Xia Song, Qiu‐Yan Han, Cheng-Long Zhao, Cheng‐Pan Zhang, 2018.

Bioactive Properties and Medicinal Chemistry

- Biological Activities and Therapeutic Potentials : Various studies have focused on the biological activities of compounds structurally related to 3-Hydroxy-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one. For example, hydroxycinnamic acids (HCAs) and their derivatives have been investigated for their antioxidant properties, revealing insights into the structure-activity relationships that govern their efficacy. Such compounds are of interest in medicinal chemistry for their potential to manage oxidative stress-related diseases N. Razzaghi-Asl, J. Garrido, H. Khazraei, F. Borges, O. Firuzi, 2013.

Propiedades

IUPAC Name |

3-hydroxy-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c1-5(2)3-6(12,4(11)13-5)7(8,9)10/h12H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXTZSCAFBJBMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(=O)O1)(C(F)(F)F)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560209 |

Source

|

| Record name | 3-Hydroxy-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one | |

CAS RN |

126953-88-6 |

Source

|

| Record name | 3-Hydroxy-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,4R)-4-Aminooxolan-2-yl]methanol](/img/structure/B162710.png)